Ethyl 3-(4-acetamidobenzamido)benzoate
Overview
Description
Ethyl 3-(4-acetamidobenzamido)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate structure, which is further substituted with an acetamidobenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-acetamidobenzamido)benzoate typically involves the esterification of benzoic acid derivatives with ethanol in the presence of an acid catalyst. One common method is the reaction of benzoic acid with ethanol using sulfuric acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using reactive distillation techniques. This method involves the continuous removal of water formed during the esterification reaction, which drives the reaction to completion and increases the yield of the ester product . Additionally, the use of solid acid catalysts, such as modified clay, can improve the conversion rate and reduce the environmental impact of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-acetamidobenzamido)benzoate can undergo various chemical reactions, including:
Substitution: The acetamido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for ester reduction.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium azide or amines.
Major Products Formed
Hydrolysis: Benzoic acid and ethanol.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzamides.
Scientific Research Applications
Ethyl 3-(4-acetamidobenzamido)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-(4-acetamidobenzamido)benzoate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The compound’s ester group can also undergo hydrolysis, releasing active metabolites that exert their effects on cellular pathways .
Comparison with Similar Compounds
Ethyl 3-(4-acetamidobenzamido)benzoate can be compared with other similar compounds, such as:
Ethyl benzoate: A simpler ester with similar chemical properties but lacking the acetamidobenzamido group.
Ethyl 4-aminobenzoate: Another ester with applications in medicine and industry, but with a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other esters.
Properties
IUPAC Name |
ethyl 3-[(4-acetamidobenzoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-24-18(23)14-5-4-6-16(11-14)20-17(22)13-7-9-15(10-8-13)19-12(2)21/h4-11H,3H2,1-2H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECMVAVWJYCXHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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